molecular formula C8H9Cl3Si B3029741 1-Trichlorosilylethylbenzene CAS No. 7726-28-5

1-Trichlorosilylethylbenzene

Cat. No. B3029741
CAS RN: 7726-28-5
M. Wt: 239.6 g/mol
InChI Key: LPEPXQRITZMOPR-UHFFFAOYSA-N
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Description

1-Trichlorosilylethylbenzene is a chemical compound . It has a molecular formula of C8H9Cl3Si and a molecular weight of 239.6 g/mol.


Synthesis Analysis

The synthesis of compounds similar to 1-Trichlorosilylethylbenzene involves the use of trichlorosilyl anions of p-block elements . These anions, which are stabilized solely by trichlorosilyl groups, have been prepared with elements such as B, C, Si, Ge, P, S . They are highly reactive, making them useful as reagents in a number of transformations . Trich

properties

IUPAC Name

trichloro(1-phenylethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3Si/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEPXQRITZMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[Si](Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472907
Record name 1-trichlorosilylethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Trichlorosilylethylbenzene

CAS RN

7726-28-5
Record name 1-trichlorosilylethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 2-liter round-bottom flask fitted with a reflux condenser, addition funnel and magnetic stir bar, was charged styrene (410 g, 3.94 mols) and Bis(triphenylphosphine)palladium (II) dichloride (1.2 g, 0.3% wt). The reaction mixture was heated to 70° C. and then trichlorosilane (532.8 g, 3.94 mols) was added dropwise to the reaction mixture. During the addition, the reaction mixture was maintained between 80 to 110° C. After the addition was finished, the reaction mixture was kept at 70° C. for additional two hours. After distillation, >98% pure (1-phenylethyl)trichlorosilane (840 g, 99% purity) was obtained (collected at 78° C./3 mmHg). The product structure was characterized by GC-MS.
Quantity
410 g
Type
reactant
Reaction Step One
Name
Bis(triphenylphosphine)palladium
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
532.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.20 g (0.68 mmol) of tetrabutylphosphonium chloride, 0.96 g (6.83 mmol) of 1-chloroethylbenzene, and 2.71 g (20.00 mmol) of trichlorosilane were reacted at 150° C. for 6 hrs. The resulting mixture was distilled to give 0.58 g 1-trichlorosilylethylbenzene (yield; 35%).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Trichlorosilylethylbenzene
Reactant of Route 2
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1-Trichlorosilylethylbenzene
Reactant of Route 3
1-Trichlorosilylethylbenzene
Reactant of Route 4
1-Trichlorosilylethylbenzene
Reactant of Route 5
1-Trichlorosilylethylbenzene
Reactant of Route 6
1-Trichlorosilylethylbenzene

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